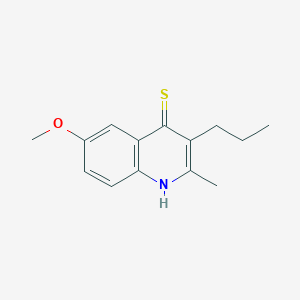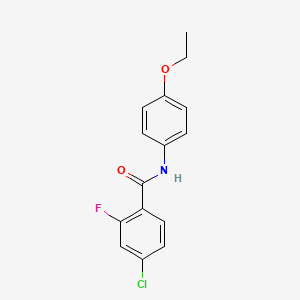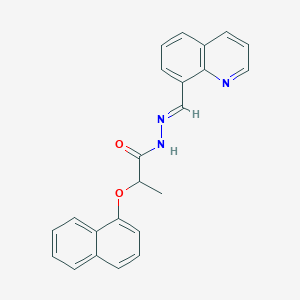![molecular formula C14H12ClN3O3 B5710128 N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide, also known as CPAC, is a chemical compound that has been widely used in scientific research. CPAC is a pyridinecarbohydrazide derivative that has been synthesized through various methods and has been found to have a wide range of applications in various fields of research.
Applications De Recherche Scientifique
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been widely used in scientific research as a tool to study various biological processes. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been used to study the role of HDACs in various biological processes, including cell differentiation, cell cycle regulation, and apoptosis.
Mécanisme D'action
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting the activity of HDACs, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects:
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been found to have a wide range of biochemical and physiological effects. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and suppress tumor formation in animal models. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has also been found to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has several advantages for lab experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide is a potent inhibitor of HDACs and has been shown to be effective at low concentrations. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide is also relatively stable and can be stored for long periods of time. However, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has some limitations for lab experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has low solubility in water, which can make it difficult to use in some experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can also have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide. One direction is to study the role of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide in epigenetic regulation and its potential as a therapeutic target for various diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide. Additionally, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Méthodes De Synthèse
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base, or the reaction of 2-pyridinecarbohydrazide with 4-chlorophenoxyacetic acid in the presence of a coupling agent. The synthesis of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been optimized to achieve high yields and purity.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-4-6-11(7-5-10)21-9-13(19)17-18-14(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKYLJGMTYLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-carboxylic acid N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)

![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)
